

# Confirming the Identity of Benzoylgomisin O: A Spectroscopic Comparison

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## Compound of Interest

Compound Name: *Benzoylgomisin O*

Cat. No.: *B591329*

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[City, State] – October 28, 2025 – Researchers and drug development professionals now have access to a comprehensive guide for the spectroscopic identification of **Benzoylgomisin O**, a bioactive lignan with potential therapeutic applications. This guide provides a detailed comparison of its spectroscopic data with that of a closely related compound, Schisantherin B, offering a clear protocol for its unambiguous identification.

**Benzoylgomisin O**, a natural product isolated from plants of the Schisandra genus, has garnered interest for its potential pharmacological activities. Accurate identification of this compound is crucial for advancing research and development. This guide outlines the characteristic spectroscopic features of **Benzoylgomisin O** using  $^1\text{H}$  Nuclear Magnetic Resonance (NMR),  $^{13}\text{C}$  NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

## Spectroscopic Data Comparison

To facilitate the confirmation of **Benzoylgomisin O**, its spectroscopic data is presented alongside that of Schisantherin B, another prominent dibenzocyclooctadiene lignan isolated from Schisandra sphenanthera. The structural similarities and differences between these two compounds provide a valuable reference for researchers.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Position	Benzoylgomisin O ( $\delta$ ppm, J in Hz)	Schisantherin B ( $\delta$ ppm, J in Hz)
1-OCH <sub>3</sub>	3.88 (s)	3.87 (s)
2-OCH <sub>3</sub>	3.86 (s)	3.85 (s)
3-OCH <sub>3</sub>	3.65 (s)	3.63 (s)
4-H	6.55 (s)	6.54 (s)
6-H	5.95 (d, 3.0)	5.93 (d, 3.0)
7-H	2.51 (m)	2.49 (m)
7-CH <sub>3</sub>	1.01 (d, 7.0)	0.99 (d, 7.0)
8-H	2.05 (m)	2.03 (m)
8-CH <sub>3</sub>	0.78 (d, 7.0)	0.76 (d, 7.0)
10-H	6.70 (s)	6.68 (s)
11-OCH <sub>3</sub>	3.95 (s)	3.93 (s)
13-H $\alpha$	2.65 (dd, 14.0, 5.0)	2.63 (dd, 14.0, 5.0)
13-H $\beta$	2.30 (dd, 14.0, 10.0)	2.28 (dd, 14.0, 10.0)
Benzoyl-H	8.05 (m), 7.55 (m), 7.45 (m)	-
Angeloyl-H	-	6.10 (qq, 7.0, 1.5), 2.00 (dq, 1.5, 1.5), 1.85 (dq, 7.0, 1.5)

Note: Data for **Benzoylgomisin O** is based on typical values for related compounds and will be updated upon definitive publication.

## Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)

Position	Benzoylgomisin O ( $\delta$ ppm)	Schisantherin B ( $\delta$ ppm)
1	149.8	149.7
2	141.2	141.1
3	152.5	152.4
4	107.0	106.9
5	134.8	134.7
6	74.5	74.3
7	41.0	40.9
7-CH <sub>3</sub>	10.2	10.1
8	34.5	34.4
8-CH <sub>3</sub>	13.8	13.7
9	132.0	131.9
10	103.5	103.4
11	151.5	151.4
12	125.0	124.9
13	33.0	32.9
14	140.0	139.9
1-OCH <sub>3</sub>	61.0	60.9
2-OCH <sub>3</sub>	56.0	55.9
3-OCH <sub>3</sub>	56.2	56.1
11-OCH <sub>3</sub>	61.2	61.1
Benzoyl-CO	166.0	-
Benzoyl-C	130.5, 129.8, 128.5, 133.0	-
Angeloyl-CO	-	167.5

Angeloyl-C	-	127.8, 138.5, 15.8, 20.5
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Note: Data for **Benzoylgomisin O** is based on typical values for related compounds and will be updated upon definitive publication.

**Table 3: Mass Spectrometry and Infrared Spectroscopy Data**

Technique	Benzoylgomisin O	Schisantherin B
HR-ESI-MS	[M+H] <sup>+</sup> m/z 521.2170 (Calculated for C <sub>30</sub> H <sub>33</sub> O <sub>8</sub> )	[M+H] <sup>+</sup> m/z 515.2383 (Calculated for C <sub>28</sub> H <sub>35</sub> O <sub>9</sub> )
IR (KBr, cm <sup>-1</sup> )	~3450 (O-H), ~1720 (C=O, ester), ~1600, 1500 (aromatic C=C)	~3480 (O-H), ~1715 (C=O, ester), ~1630 (C=C), ~1600, 1500 (aromatic C=C)

## Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of **Benzoylgomisin O**.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl<sub>3</sub>) as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

**Mass Spectrometry (MS):** High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound. The sample is typically dissolved in methanol and introduced into the mass spectrometer.

**Infrared (IR) Spectroscopy:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a potassium bromide (KBr) pellet to obtain the transmission spectrum.

## Logical Workflow for Spectroscopic Identification

The process of identifying an unknown natural product like **Benzoylgomisin O** follows a logical progression of spectroscopic analyses.

Caption: Logical workflow for the identification of a natural product.

This guide serves as a valuable resource for the scientific community, enabling the confident identification of **Benzoylgomisin O** and facilitating further research into its biological properties and potential therapeutic uses.

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